3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Drug Discovery Lead Optimization

This fully synthetic heterocyclic small molecule (MW 370.4 g/mol) features a critical C-7 CHF2 lipophilic hydrogen-bond donor, a C-5 unsubstituted phenyl ring for late-stage functionalization, and a C-3 azepane-1-carbonyl group. Its tPSA of 55.6 Ų and logP ~1.1 make it a strong candidate for CNS-targeted kinase inhibitor programs with reduced hERG risk. The CHF2 group offers a key metabolic stability advantage over CF3 analogs and can improve binding affinity up to 10-fold in Trk kinase series, making it an essential SAR tool compound for validating the hydrogen-bond donor hypothesis.

Molecular Formula C20H20F2N4O
Molecular Weight 370.4 g/mol
Cat. No. B10817003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC20H20F2N4O
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
InChIInChI=1S/C20H20F2N4O/c21-18(22)17-12-16(14-8-4-3-5-9-14)24-19-15(13-23-26(17)19)20(27)25-10-6-1-2-7-11-25/h3-5,8-9,12-13,18H,1-2,6-7,10-11H2
InChIKeyWHFSDGUBUCEVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine – Structural Identity & Core Characteristics


3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine is a fully synthetic heterocyclic small molecule (molecular weight 370.4 g/mol, exact mass 370.160518 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine class [1]. Its structure features a difluoromethyl group at the 7-position, a phenyl ring at the 5-position, and an azepane-1-carbonyl substituent at the 3-position of the fused bicyclic core [1]. This scaffold is widely recognized in kinase inhibitor design, with the difluoromethyl group being a key lipophilic hydrogen-bond donor that can enhance metabolic stability compared to non-fluorinated or trifluoromethyl analogs [2].

Why the Precise Substituent Pattern of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine Resists Simple Interchange


The pyrazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to substituent changes at the 3-, 5-, and 7-positions because these vectors control both the shape complementarity for kinase hinge-binding and the physicochemical properties governing passive permeability and solubility [1]. Replacing the 7-difluoromethyl group with a trifluoromethyl group (e.g., in the analog 3-(hexahydro-1H-azepin-1-ylcarbonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) increases lipophilicity (logP shift of approximately +0.4 to +0.6) and eliminates the hydrogen-bond donor capacity of the CHF2 group, which can alter kinase selectivity profiles [2]. Similarly, adding a 4-methoxy substituent to the 5-phenyl ring (as in Hit2Lead SC-7665053) increases the molecular weight by 30 Da (400 vs. 370 g/mol), adds an additional hydrogen-bond acceptor (Hacc = 5 vs. 4), and raises the topological polar surface area (tPSA from 55.6 to 59.7 Ų), all of which can significantly impact membrane permeability and target engagement . Generic substitutions within this chemical series therefore cannot be assumed to preserve biological activity.

Quantitative Differentiation of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine Against Closest Analogs


Molecular Weight and Heavy Atom Count: Procurement Implications for Lead Optimization

The target compound has a molecular weight of 370.4 g/mol, which is 30 Da lower than the 4-methoxyphenyl analog (400 g/mol) and 44 Da higher than the 5-methyl-7-trifluoromethyl analog (326.3 g/mol) [1]. In lead optimization, a molecular weight below 400 g/mol is generally preferred for maintaining favorable oral bioavailability, as it aligns with Lipinski's Rule of Five [2]. The target compound's lower molecular weight compared to SC-7665053 provides a better starting point for further derivatization.

Medicinal Chemistry Drug Discovery Lead Optimization

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count: Permeability Differentiation

The target compound has a tPSA of 55.6 Ų and four hydrogen-bond acceptors (Hacc = 4) [1]. The 4-methoxyphenyl analog SC-7665053 has a tPSA of 59.7 Ų and five hydrogen-bond acceptors . A tPSA below 60 Ų is associated with improved blood-brain barrier penetration, and the target compound's lower tPSA and reduced Hacc count suggest superior passive membrane permeability compared to the methoxy-substituted analog [2].

ADME Permeability Physicochemical Properties

The Difluoromethyl (CHF2) Group as a Hydrogen-Bond Donor: Impact on Target Engagement vs. Trifluoromethyl Analogs

The 7-difluoromethyl (–CHF2) substituent in the target compound can act as a weak hydrogen-bond donor, whereas the –CF3 group in the close analog 3-(hexahydro-1H-azepin-1-ylcarbonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine cannot [1]. This hydrogen-bond donor capability has been shown in other pyrazolo[1,5-a]pyrimidine series to enable additional interactions with kinase hinge residues, improving binding affinity by up to 10-fold compared to the corresponding –CF3 analog in certain TrkA kinase assays [2]. The –CHF2 group also reduces lipophilicity (calculated logP ~1.1 for the target vs. ~1.5–1.7 for –CF3 analogs) which can improve aqueous solubility and reduce off-target binding [3].

Bioisosteres Fluorine Chemistry Kinase Selectivity

NMR Spectral Fingerprint for Identity Verification and Quality Control

A definitive 1H NMR spectrum is available for the target compound in DMSO-d6, providing a verified spectral fingerprint for procurement identity confirmation [1]. This spectrum is cataloged in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: LjTiETtlgdw) and can be directly compared to the NMR spectrum of the analog 3-(hexahydro-1H-azepin-1-ylcarbonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (SpectraBase Compound ID: 7DQoalcxKcS) to unambiguously distinguish the two compounds [2]. The diagnostic aromatic proton signals from the 5-phenyl group (δ 7.4–8.3 ppm) and the characteristic CHF2 proton (δ 6.8–7.5 ppm, J = 54–56 Hz) provide clear differentiation points.

Analytical Chemistry Quality Control Structural Confirmation

Recommended Application Scenarios for 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine Based on Differentiated Properties


Kinase Inhibitor Hit-to-Lead Programs Requiring CNS-Penetrant Candidates

The target compound's tPSA of 55.6 Ų (below the 60 Ų threshold associated with blood-brain barrier penetration) and molecular weight of 370 g/mol make it a strong candidate for CNS-targeted kinase inhibitor programs [1]. Its difluoromethyl group provides both metabolic stability and a hydrogen-bond donor interaction that is critical for achieving high target affinity, while its lower lipophilicity (logP ~1.1) compared to trifluoromethyl analogs reduces the risk of hERG binding and promiscuous off-target effects [2].

Medicinal Chemistry Diversification with a Validated Scaffold

With an unsubstituted 5-phenyl ring, the target compound offers synthetic handles for late-stage functionalization (e.g., halogenation, nitration, or Suzuki coupling at the para-position) without exceeding the molecular weight ceiling for oral bioavailability [1]. This contrasts with the 4-methoxyphenyl analog (SC-7665053), which already occupies the para-position and limits further diversification options [2].

Reference Standard for Fluorine-Specific NMR and Mass Spectrometry Method Development

The compound's distinct CHF2 proton signal (1H NMR) and characteristic fluorine isotopic pattern in mass spectrometry (exact mass 370.160518 g/mol) provide an ideal reference standard for developing and calibrating analytical methods for fluorinated pyrazolo[1,5-a]pyrimidine libraries [1]. The availability of a verified NMR spectrum in the Wiley KnowItAll library further supports its use as a system suitability standard [2].

Comparative SAR Studies on the Role of the Difluoromethyl Hydrogen-Bond Donor

The target compound serves as a key tool compound in SAR studies comparing –CHF2 (hydrogen-bond donor) vs. –CF3 (no donor) vs. –CH3 (no fluorine) substituents at the 7-position of the pyrazolo[1,5-a]pyrimidine core [1]. In related Trk kinase inhibitor series, the –CHF2 for –CF3 substitution has been reported to improve binding affinity by up to 10-fold, making the target compound essential for validating this hydrogen-bond donor hypothesis in new target classes [2].

Quote Request

Request a Quote for 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.